molecular formula C27H45NO6 B1249305 Cholylsarcosine CAS No. 93790-70-6

Cholylsarcosine

Cat. No. B1249305
CAS RN: 93790-70-6
M. Wt: 479.6 g/mol
InChI Key: DRRMEMPJCIGHMB-ZNLOGFMMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholylsarcosine is a synthetic N-acyl conjugate of cholic acid with sarcosine (N-methylglycine). It has been examined for its suitability as a bile acid replacement agent for conditions of bile acid deficiency in the small intestine, which causes fat malabsorption .


Synthesis Analysis

Cholylsarcosine is an analog of the endogenous bile acid conjugate cholylglycine. It has been hypothesized that the 11C-labeled form, [N-methyl-11C]cholylsarcosine, would be a suitable PET tracer for quantification of hepatic excretory function .


Molecular Structure Analysis

The molecular formula of Cholylsarcosine is C27H45NO6. It has an average mass of 479.649 Da and a mono-isotopic mass of 479.324677 Da .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Cholylsarcosine .


Physical And Chemical Properties Analysis

Cholylsarcosine exists in dilute aqueous solution as an almost equimolar mixture of two geometric isomers–cis and trans (around the amide bond). The critical micellization concentration is 11 mmol/liter. By nonaqueous titrimetry, the pKa’ of cholylsarcosine is 3.7. It is poorly soluble below pH 3.7, but highly soluble above pH 4 . It has a density of 1.2±0.1 g/cm3, boiling point of 660.9±55.0 °C at 760 mmHg, and a flash point of 353.5±31.5 °C .

Scientific Research Applications

Metabolism and Biliary Secretion

  • Cholylsarcosine's Metabolism : A study conducted by Schmassmann et al. (1993) found that cholylsarcosine is rapidly lost from the enterohepatic circulation, not metabolized by hepatic or bacterial enzymes, and has a choleretic activity similar to cholyltaurine. It induced more phospholipid and cholesterol secretion than cholyltaurine in most subjects (Schmassmann et al., 1993).

Physicochemical and Physiological Properties

  • As a Bile Acid Replacement : Lillienau et al. (1992) explored cholylsarcosine's suitability as a bile acid replacement for conditions causing fat malabsorption in the small intestine. The compound was found to be similar to cholylglycine in promoting lipolysis and solubilizing digestive products of triglyceride (Lillienau et al., 1992).

Positron Emission Tomography (PET) Applications

  • 11C-Cholylsarcosine PET : Ørntoft et al. (2017) presented 11C-cholylsarcosine as a novel molecular imaging technique for quantitative assessment of hepatic secretion of conjugated bile acids, showing potential for clinical and scientific applications in the study of healthy subjects and patients with cholestasis (Ørntoft et al., 2017).

Treatment of Fat Malabsorption

  • Improving Dietary Fat Absorption : Longmire-Cook et al. (1992) assessed cholylsarcosine's efficacy in improving fat absorption in a canine model of severe bile acid malabsorption. It significantly increased fat absorption but had a modest effect on bile acid concentration in the duodenum (Longmire-Cook et al., 1992).

Use in Short Bowel Syndrome (SBS)

  • Microgranules for SBS Treatment : Fürst et al. (2005) developed microgranule dosage forms of cholylsarcosine for treating SBS, indicating that it is promising for treating intraluminal bile salt deficiency in patients with SBS (Fürst et al., 2005).
  • Efficacy in SBS Patients with a Residual Colon : Kapral et al. (2004) found that cholylsarcosine effectively enhanced fat absorption and improved the nutritional status in SBS patients with a residual colon, distinguishing it from natural conjugated bile acids (Kapral et al., 2004).

Peptide Absorption Enhancement

  • Intestinal Absorption of Peptides : Michael et al. (2000) demonstrated cholylsarcosine's potential to enhance intestinal absorption of peptides, suggesting its use as an alternative absorption enhancer compared to conventional bile acids (Michael et al., 2000).

Other Research Areas

  • Cholylsarcosine in Rodents : Schmassmann et al. (1990) studied cholylsarcosine's effect in rodents, finding that it was absorbed from the ileum, underwent little biotransformation, and was nontoxic (Schmassmann et al., 1990).
  • Cholylsarcosine's Regulatory and Secretory Properties : Heuman et al. (1992) compared cholylsarcosine with natural conjugates of cholic acid, finding similar effects on hepatic cholesterol and bile acid synthesis and biliary lipid secretion (Heuman et al., 1992).

Safety And Hazards

There is limited information available on the safety and hazards of Cholylsarcosine .

properties

IUPAC Name

2-[methyl-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO6/c1-15(5-8-23(32)28(4)14-24(33)34)18-6-7-19-25-20(13-22(31)27(18,19)3)26(2)10-9-17(29)11-16(26)12-21(25)30/h15-22,25,29-31H,5-14H2,1-4H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMEMPJCIGHMB-ZNLOGFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholylsarcosine

CAS RN

93790-70-6
Record name Cholylsarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093790706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLYLSARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUB3L95RAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholylsarcosine
Reactant of Route 2
Reactant of Route 2
Cholylsarcosine
Reactant of Route 3
Reactant of Route 3
Cholylsarcosine
Reactant of Route 4
Cholylsarcosine
Reactant of Route 5
Cholylsarcosine
Reactant of Route 6
Cholylsarcosine

Citations

For This Compound
434
Citations
A Schmassmann, HF Fehr, J Locher, J Lillienau… - Gastroenterology, 1993 - Elsevier
… C]cholylsarcosine, and its turnover rate and biotransformation were determined by sampling bile daily. Cholylsarcosine (… Results: Cholylsarcosine was lost rapidly from the enterohepatic …
Number of citations: 47 www.sciencedirect.com
J Lillienau, CD Schteingart… - The Journal of clinical …, 1992 - Am Soc Clin Investig
… pK; of cholylsarcosine was 3.7, only slightly lower than that of cholylglycine (3.9). Cholylsarcosine … In vitro, cholylsarcosine behaved as cholylglycine with respectto promoting lipolysis by …
Number of citations: 57 www.jci.org
S Heydorn, PB Jeppesen… - Scandinavian journal of …, 1999 - Taylor & Francis
… glycine appears responsible for cholylsarcosine being resistant to … cholylsarcosine. In the present report we examined the utility of conjugated bile acid replacement with cholylsarcosine …
Number of citations: 72 www.tandfonline.com
K Frisch, S Jakobsen, M Sørensen… - Journal of nuclear …, 2012 - Soc Nuclear Med
… In pig 1, a second dynamic 11 C-cholylsarcosine PET/CT examination was preceded by a … of 11 C-cholylsarcosine. In pig 2, a second 11 C-cholylsarcosine administration was given to …
Number of citations: 46 jnm.snmjournals.org
A Schmassmann, MA Angellotti, HT Ton-Nu… - Gastroenterology, 1990 - Elsevier
… to deconjugation, cholylsarcosine was … Cholylsarcosine was shown to be well absorbed from the ileum but underwent little absorption from the jejunum or colon. When cholylsarcosine …
Number of citations: 62 www.sciencedirect.com
DM Heuman, ZR Vlahcevic, WM Pandak, PB Hylemon… - Gastroenterology, 1992 - Elsevier
The regulatory and secretory properties of cholylsarcosine (C-sar), a synthetic conjugated bile acid analogue that resists deconjugation and dehydroxylation, were compared with those …
Number of citations: 8 www.sciencedirect.com
N Ørntoft, K Frisch, P Ott, S Keiding… - Biochimica et Biophysica …, 2018 - Elsevier
Positron emission tomography (PET) with 11 C-cholylsarcosine ( 11 C-CSar), a radiolabelled synthetic N-methylglycine (sarcosine) conjugate of cholic acid, is a novel molecular …
Number of citations: 9 www.sciencedirect.com
S Michael, M Thöle, R Dillmann, A Fahr, J Drewe… - European journal of …, 2000 - Elsevier
The potential of the nontoxic bile salt derivative, cholylsarcosine, to enhance the intestinal absorption of peptides was investigated in vitro and in situ. The permeation of the two model …
Number of citations: 63 www.sciencedirect.com
P Ricci, AF Hofmann, LR Hagey, RA Jorgensen… - Digestive diseases and …, 1998 - Springer
… We postulated that coadministration of cholylsarcosine with … and the effect of adjuvant cholylsarcosine on liver tests and … the upper limit of normal, received cholylsarcosine (12±15 …
Number of citations: 38 link.springer.com
M Sørensen, OL Munk, NW Ørntoft… - Journal of Nuclear …, 2016 - Soc Nuclear Med
The aim of this study was to develop a method for the quantification of hepatobiliary uptake and secretion of conjugated bile acids with PET and the 11 C-labeled conjugated bile acid …
Number of citations: 27 jnm.snmjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.